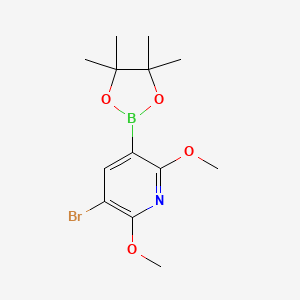
1-fluoro-2-iodo-4-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-fluoro-2-iodo-4-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10FI It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the first position, an iodine atom at the second position, and an isopropyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-fluoro-2-iodo-4-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative undergoes substitution reactions with appropriate reagents to introduce the fluorine, iodine, and isopropyl groups onto the benzene ring. For example, starting with a fluorobenzene derivative, the compound can be iodinated using iodine and a suitable oxidizing agent. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The reagents and catalysts used are chosen for their efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-fluoro-2-iodo-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace the iodine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the isopropyl group to a carboxylic acid.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions to form new carbon-carbon bonds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation of the isopropyl group can yield carboxylic acids or ketones.
Coupling Products: Biaryl compounds are typically formed through coupling reactions.
Applications De Recherche Scientifique
1-fluoro-2-iodo-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-fluoro-2-iodo-4-(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted benzene derivatives. The molecular targets and pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-fluoro-4-iodobenzene: Similar structure but lacks the isopropyl group.
2-chloro-1-fluoro-4-(propan-2-yl)benzene: Similar structure but with a chlorine atom instead of iodine.
4-fluoroisopropylbenzene: Similar structure but lacks the iodine atom.
Uniqueness
1-fluoro-2-iodo-4-(propan-2-yl)benzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, along with the isopropyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1-fluoro-2-iodo-4-(propan-2-yl)benzene can be achieved through a series of reactions involving the introduction of the fluorine and iodine atoms onto the benzene ring, followed by the addition of the propan-2-yl group.", "Starting Materials": [ "Benzene", "1-iodo-2-nitrobenzene", "Hydrogen fluoride", "Sodium iodide", "Propan-2-ol", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "1. Reduction of 1-iodo-2-nitrobenzene to 1-iodo-2-aminobenzene using hydrogen gas and palladium on carbon catalyst", "2. Diazotization of 1-iodo-2-aminobenzene with sodium nitrite and hydrochloric acid to form diazonium salt", "3. Fluorination of diazonium salt with hydrogen fluoride to introduce fluorine atom onto benzene ring", "4. Iodination of fluorinated benzene using sodium iodide and sulfuric acid to introduce iodine atom onto benzene ring", "5. Alkylation of iodofluorobenzene with propan-2-ol using sodium bicarbonate as base and anhydrous magnesium sulfate as drying agent to form 1-fluoro-2-iodo-4-(propan-2-yl)benzene" ] } | |
Numéro CAS |
1369776-58-8 |
Formule moléculaire |
C9H10FI |
Poids moléculaire |
264.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




